molecular formula C12H11N3O2 B8371915 (3-Nitropyridin-2-yl)-m-tolylamine

(3-Nitropyridin-2-yl)-m-tolylamine

Cat. No.: B8371915
M. Wt: 229.23 g/mol
InChI Key: XQYXDWHVXPNULZ-UHFFFAOYSA-N
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Description

(3-Nitropyridin-2-yl)-m-tolylamine is an aromatic amine derivative featuring a pyridine ring substituted with a nitro group at the 3-position and linked via an amine group to a meta-methylphenyl (m-tolyl) moiety. For instance, derivatives of 3-nitropyridine, such as diisopropyl 2-(3-nitropyridin-2-yl) malonate, are utilized in cation-directed cyclizations to synthesize azaindolines, highlighting the nitro group’s role in facilitating electrophilic reactivity and directing regioselectivity .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(3-methylphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-9-4-2-5-10(8-9)14-12-11(15(16)17)6-3-7-13-12/h2-8H,1H3,(H,13,14)

InChI Key

XQYXDWHVXPNULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(2,4-Dinitrophenyl)-m-toluidine

  • Structural Differences :
    • (3-Nitropyridin-2-yl)-m-tolylamine contains a pyridine ring with a single nitro group, whereas N-(2,4-dinitrophenyl)-m-toluidine (C₁₃H₁₁N₃O₄) features a benzene ring with two nitro groups at the 2- and 4-positions.
    • The meta-methylphenyl group is common to both, but the aromatic core differs (pyridine vs. benzene).
  • Electronic Effects: The pyridine ring in the target compound introduces a nitrogen atom, enhancing electron-withdrawing effects compared to the purely hydrocarbon benzene ring in the dinitrophenyl analog. This difference may influence solubility, basicity, and reactivity in substitution reactions.

3-Chloro-N-phenyl-phthalimide

  • Functional Groups :
    • Unlike the nitro-pyridinyl group in the target compound, 3-chloro-N-phenyl-phthalimide contains a chloro-substituted phthalimide ring. The phthalimide system is a cyclic imide, offering rigidity and planar geometry, which contrasts with the pyridine-tolylamine structure.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, emphasizing its utility in polymer chemistry. In contrast, this compound’s role in azaindoline synthesis suggests niche applications in medicinal or agrochemical intermediates .

Diphenylamine Analogs (e.g., Tofenamic Acid)

  • Structural Similarities: Both compounds share an aromatic amine backbone. However, diphenylamine derivatives like tofenamic acid incorporate carboxylic acid groups, enabling biological activity (e.g., anti-inflammatory properties). The nitro group in this compound may confer electrophilic reactivity absent in non-nitrated diphenylamines, influencing synthetic pathways or metabolic stability .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Substituents Key Applications
This compound Pyridine + m-tolyl 3-NO₂, NH-m-tolyl Azaindoline synthesis
N-(2,4-Dinitrophenyl)-m-toluidine Benzene + m-tolyl 2,4-NO₂, NH-m-tolyl Explosives, dyes
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, NH-phenyl Polyimide monomers
Tofenamic Acid Diphenylamine COOH, CH₃ Anti-inflammatory drug

Research Findings and Implications

  • Reactivity : The nitro group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro or methyl substituents, making it a valuable directing group in heterocyclic syntheses .
  • Synthetic Challenges : Purification methods for the target compound, such as flash column chromatography , differ from those for dinitrophenyl analogs, which may require recrystallization due to higher polarity .
  • Biological Potential: While diphenylamine analogs exhibit pharmacological activity, the nitro-pyridinyl structure’s electronic profile may limit bioavailability but enhance stability in acidic conditions, suggesting utility in agrochemicals .

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